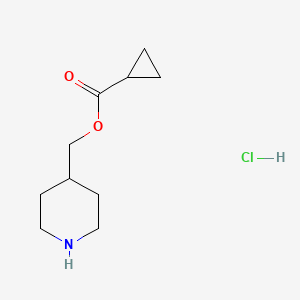

4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride

描述

属性

IUPAC Name |

piperidin-4-ylmethyl cyclopropanecarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c12-10(9-1-2-9)13-7-8-3-5-11-6-4-8;/h8-9,11H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLUBISFQGIEQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219968-10-1 | |

| Record name | Cyclopropanecarboxylic acid, 4-piperidinylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219968-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthesis of Cyclopropanecarboxylic Acid Derivatives

The foundational step involves the synthesis of cyclopropanecarboxylic acid or its derivatives, which serve as key intermediates. According to patent US5504245A, one of the primary methods involves the oxidation of cyclopropanecarboxaldehyde to cyclopropanecarboxylic acid via a non-catalytic, radical-based oxidation process using molecular oxygen at elevated temperatures. This process benefits from simplicity and cost-effectiveness, as it avoids catalysts and solvents, thus reducing operational costs and simplifying product isolation.

Another approach, as detailed in EP2644590A1, involves the hydrolysis and subsequent transformation of aromatic precursors such as difluorophenyl derivatives into cyclopropanecarboxylic acids through multi-step processes involving chlorination, esterification, and cyclization steps. These methods typically employ thionyl chloride for converting acids to acyl chlorides, followed by cyclization with suitable alkylating agents.

Preparation of Cyclopropanecarboxylate Esters

The next stage involves esterification of cyclopropanecarboxylic acid to form cyclopropanecarboxylate esters. The traditional method uses acid-catalyzed esterification with alcohols such as methanol or other secondary/tertiary alcohols, which are selected based on the desired stability and reactivity of the final ester. For example, US4590292A describes esterification of 4-chlorobutyric acid with alcohols in the presence of acids like sulfuric acid, followed by cyclization with sodium alkoxide and phase transfer catalysts to form cyclopropanecarboxylate esters.

Recent innovations include the direct conversion of 4-chlorobutyric acid to cyclopropanecarboxylate esters using alkali metal hydroxides and phase transfer catalysts, which enhances yield and process safety. The process involves the esterification of 4-chlorobutyric acid with secondary or tertiary alcohols in toluene, with sodium hydroxide and quaternary ammonium salts acting as phase transfer catalysts. Reaction conditions are optimized at 30-55°C over several hours to maximize yield and minimize side reactions.

Cyclization to Cyclopropane Derivatives

The critical step in forming the cyclopropane ring involves the cyclization of the ester intermediates. The process typically employs reagents such as dimethylsulfoxonium methylide, sodium iodide, and sodium hydroxide in DMSO to induce cyclopropanation. This step converts the ester into the desired cyclopropanecarboxylate derivative with high efficiency, often exceeding 90% yields. The process benefits from the use of readily available reagents and mild conditions, making it suitable for large-scale production.

Functionalization with Piperidine

The final step involves attaching the piperidine moiety to the cyclopropanecarboxylate core. This is achieved through nucleophilic substitution or amidation reactions. A common approach is to convert the cyclopropanecarboxylate ester into the corresponding acid chloride using thionyl chloride, followed by reaction with piperidine derivatives under controlled conditions. Alternatively, direct amidation of the ester with piperidine in the presence of suitable catalysts or reagents can be employed, depending on the desired regioselectivity and yield.

Recent research emphasizes the importance of optimizing reaction conditions—such as temperature, solvent, and catalyst—to improve yields and purity. For example, using acyl chlorides derived from the cyclopropanecarboxylate ester enhances reactivity with piperidine, leading to higher yields of the target compound.

Conversion to Hydrochloride Salt

The final step involves converting the free base of the piperidinylmethyl cyclopropanecarboxylate into its hydrochloride salt. This is achieved by treatment with hydrogen chloride gas or hydrochloric acid in a suitable solvent, typically methanol or ethanol, under controlled temperature conditions. The salt formation ensures stability, improved handling, and suitability for pharmaceutical applications.

Data Table: Summary of Preparation Methods

Research Findings and Innovations

The non-catalytic oxidation process for cyclopropanecarboxylic acid offers a cost-efficient and simplified route, reducing reliance on metal catalysts.

The use of phase transfer catalysis and alkali metal hydroxides significantly improves the yield of cyclopropanecarboxylate esters, facilitating large-scale manufacturing.

The cyclopropanation step employing methylide reagents is highly efficient, with yields exceeding 90%, and is adaptable to various ester derivatives.

Optimization of amidation conditions with piperidine derivatives enhances selectivity and yield, with recent methods favoring acyl chloride intermediates for better reactivity.

化学反应分析

Types of Reactions

4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced using reducing agents, leading to the formation of different products.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

科学研究应用

4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in biochemical assays.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

Industry: The compound is utilized in the production of pharmaceuticals and other chemical products, benefiting from its unique chemical properties.

作用机制

The mechanism of action of 4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects through a series of reactions, including hydroxyl oxidation, amination, and imine reduction, often mediated by metal catalysts such as iridium(III) . These reactions lead to the formation of new C-N bonds, which are crucial for its biological activity.

相似化合物的比较

Piperidin-4-yl Cyclopropanecarboxylate Hydrochloride (CAS 1219968-03-2)

- Molecular Formula: C₉H₁₆ClNO₂

- Molecular Weight : 205.68 g/mol

- Key Differences : Lacks the methyl group on the cyclopropane ring compared to the target compound.

- However, its safety profile includes hazards such as H302 (harmful if swallowed) and H319 (eye irritation) .

4-Piperidinylmethyl Cyclopentanecarboxylate Hydrochloride (CAS 1220027-40-6)

- Molecular Formula: C₁₂H₂₂ClNO₂

- Molecular Weight : 247.76 g/mol

- Key Differences : Cyclopentane ring replaces cyclopropane, increasing ring size and flexibility.

- Properties: The larger ring may reduce metabolic stability but improve lipophilicity.

Methyl 4-(4-Piperidinylmethyl)benzoate Hydrochloride (CAS 333986-70-2)

- Molecular Formula: C₁₄H₂₀ClNO₂

- Key Differences : Aromatic benzoate ester replaces the cyclopropane carboxylate.

- Synthesis : Synthesized via bromomethyl benzoate intermediates, similar to methods used for cyclopropane analogs .

Functional and Pharmacological Comparisons

G-Quadruplex DNA Stabilization

The target compound’s derivatives, such as N-(4-piperidinylmethyl)amine , demonstrate dual binding to c-myc and c-Kit G-quadruplex structures, with thermodynamic studies confirming stabilization efficacy . In contrast, cyclopentanecarboxylate analogs (e.g., CAS 1220027-40-6) lack published data on nucleic acid interactions, suggesting structural specificity of the cyclopropane ring for this activity.

Pesticide Derivatives

Cyclopropanecarboxylate esters like fenpropathrin (CAS 39515-40-7) and tralomethrin (CAS 66841-25-6) feature cyano and phenoxyphenyl groups, making them highly lipophilic for insecticidal use . Unlike these pesticides, the target compound’s hydrochloride salt form enhances aqueous solubility, directing its application toward biomedical research rather than agrochemicals.

Opioid Analogs

Meperidine hydrochloride (CAS 57-42-1), a 4-phenylpiperidine derivative, highlights how structural variations dictate pharmacological outcomes. Meperidine’s ethyl ester and phenyl groups enable μ-opioid receptor binding, whereas the target compound’s cyclopropane and carboxylate groups preclude opioid activity .

生物活性

4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride (also known as 4-Piperidinylmethyl-CC) is a synthetic compound that has gained attention in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring linked to a cyclopropane carboxylate group. This structure contributes to its diverse biological activities, making it an interesting subject for medicinal chemistry.

| Property | Details |

|---|---|

| IUPAC Name | Piperidin-4-ylmethyl cyclopropanecarboxylate; hydrochloride |

| Molecular Formula | C10H17ClN2O2 |

| CAS Number | 1219968-10-1 |

| Mechanism of Action | Involves interactions with specific molecular targets and pathways |

The biological activity of this compound is primarily mediated through its interactions with various receptors and enzymes. It acts as a ligand in biochemical assays, influencing cellular processes such as signal transduction and enzyme activity. The compound has shown potential in modulating pathways involved in inflammation and cancer, indicating its therapeutic promise.

Biological Activity

- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. This effect is likely mediated through the modulation of specific signaling pathways.

- Antimicrobial Properties : Research indicates that the compound possesses antimicrobial activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent.

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier may enhance its efficacy in treating neurological disorders.

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

- Case Study 1 : A study investigated the compound's effects on human cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis. The study provided insights into the molecular mechanisms involved, including the activation of caspases and modulation of Bcl-2 family proteins.

- Case Study 2 : Another case study focused on the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited dose-dependent antibacterial effects, warranting further investigation into its potential as a therapeutic agent.

Research Findings

A summary of key research findings related to the biological activity of this compound includes:

| Study | Findings |

|---|---|

| Cancer Cell Line Study | Induced apoptosis; inhibited proliferation |

| Antimicrobial Activity Study | Effective against S. aureus and E. coli |

| Neuroprotection Study | Potential protective effects in neurodegeneration models |

常见问题

Basic: What are the recommended synthetic routes for 4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride, and what critical reaction parameters influence yield and purity?

Answer:

The synthesis of this compound typically involves coupling a piperidinylmethyl amine with a cyclopropanecarboxylate derivative under basic conditions. Key steps include:

- Acylation : Reacting 4-piperidinylmethanol with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) to form the ester intermediate.

- Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Critical parameters include: - Temperature Control : Excess heat during acylation can lead to cyclopropane ring opening or side reactions.

- Purification : Chromatography or recrystallization is essential to remove unreacted starting materials and byproducts like sulfonamide derivatives (common in piperidine-based syntheses) .

Basic: How should researchers handle and store this compound to ensure safety and stability?

Answer:

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors.

- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture, which can hydrolyze the cyclopropane ring.

- Disposal : Follow hazardous waste protocols for halogenated compounds, as improper disposal may release toxic HCl fumes .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm the cyclopropane ring (characteristic δ 1.0–2.0 ppm protons) and piperidinylmethyl group (δ 2.5–3.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion ([M+H]) and isotopic pattern matching Cl (3:1 ratio for Cl/Cl).

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity (>98%) and detects polar impurities like hydrolyzed products .

Advanced: What in silico strategies can predict the binding affinity of this compound to biological targets like G-quadruplex DNA structures?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s piperidine moiety and G-quadruplex grooves.

- MD Simulations : Run 100-ns simulations to evaluate stability of ligand-DNA complexes, focusing on hydrogen bonding (e.g., between the cyclopropane carbonyl and guanine amino groups).

- QSAR Models : Train models on datasets of similar piperidine derivatives to predict binding constants (e.g., ) .

Advanced: How can researchers resolve discrepancies in biological activity data for this compound across different experimental models?

Answer:

- Source Analysis : Compare assay conditions (e.g., cell lines vs. recombinant enzymes). For example, conflicting IC values in cancer cells may arise from off-target effects or metabolic instability.

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., cyclopropane ring-opened acids) that may interfere with activity.

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for direct binding kinetics and transcriptomics to assess downstream gene regulation .

Advanced: What methodologies are employed to assess the pharmacokinetic properties of this compound in preclinical studies?

Answer:

- ADME Profiling :

- Absorption : Caco-2 cell monolayer assays predict intestinal permeability.

- Metabolism : Incubate with liver microsomes to identify CYP450-mediated oxidation of the piperidine ring.

- Excretion : Radiolabeled compound tracking in urine/feces (e.g., C-labeling).

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction, critical for dose calculation.

- Toxicokinetics : Monitor organ-specific accumulation via LC-MS/MS in rodent tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。